2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol is an organic compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction with Ethylene Oxide: Piperazine reacts with ethylene oxide in the presence of a catalyst to form this compound.
Reaction with Ethylene Chlorohydrin: Piperazine reacts with ethylene chlorohydrin in the presence of a base to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: A similar compound with a slightly different structure, used in similar applications.
2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol: Another derivative of piperazine with distinct properties and applications.
Uniqueness
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to industrial uses, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZZNVEUSLMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406306 | |
Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-08-9 | |
Record name | 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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